2-(4-Isopropylphenyl)propanoic acid
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Overview
Description
2-(4-Isopropylphenyl)propanoic acid, also known as hydratropic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propanoic acid and features an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of benzene with isopropyl chloride, followed by carboxylation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde intermediates. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
2-(4-Isopropylphenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory properties, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation . This inhibition leads to a decrease in inflammation and pain symptoms .
Comparison with Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a widely used NSAID with similar anti-inflammatory properties.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid, another NSAID with a longer duration of action.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, known for its potent anti-inflammatory effects.
Uniqueness: 2-(4-Isopropylphenyl)propanoic acid is unique due to its specific structural features, such as the isopropyl group on the phenyl ring, which influences its pharmacokinetic and pharmacodynamic properties. This structural uniqueness contributes to its distinct biological activities and applications .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
DESVPZPAXGJCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
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